molecular formula C121H197F3N32O31 B6295437 LL-37 LLG Trifluoroacetate CAS No. 740800-39-9

LL-37 LLG Trifluoroacetate

Cat. No.: B6295437
CAS No.: 740800-39-9
M. Wt: 2653.0 g/mol
InChI Key: INHAVGSZAMVFRM-JYADBDMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LL-37 LLG Trifluoroacetate is a multifunctional host defense peptide derived from human cathelicidin. It is known for its antibacterial, antiviral, and immunomodulating activities. This peptide is the only cathelicidin-type peptide found in humans and plays a crucial role in the innate immune system by regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

LL-37 LLG Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

LL-37 LLG Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

LL-37 LLG Trifluoroacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LL-37 LLG Trifluoroacetate

This compound is unique due to its broad-spectrum antimicrobial activity and its ability to modulate the immune system. Unlike other peptides, it is the only cathelicidin-type peptide found in humans, making it a critical component of the human innate immune system .

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H196N32O29.C2HF3O2/c1-11-70(9)97(115(177)133-65-91(153)134-76(40-22-27-51-120)101(163)142-84(48-50-94(157)158)107(169)145-86(60-72-34-16-13-17-35-72)110(172)139-77(41-23-28-52-121)102(164)138-82(46-33-57-131-119(128)129)109(171)151-98(71(10)12-2)116(178)149-96(69(7)8)117(179)180)150-108(170)80(44-26-31-55-124)137-106(168)83(47-49-93(155)156)143-103(165)78(42-24-29-53-122)141-114(176)90(66-152)148-105(167)79(43-25-30-54-123)136-104(166)81(45-32-56-130-118(126)127)140-111(173)87(61-73-36-18-14-19-37-73)146-112(174)88(62-74-38-20-15-21-39-74)147-113(175)89(63-95(159)160)135-92(154)64-132-100(162)85(59-68(5)6)144-99(161)75(125)58-67(3)4;3-2(4,5)1(6)7/h13-21,34-39,67-71,75-90,96-98,152H,11-12,22-33,40-66,120-125H2,1-10H3,(H,132,162)(H,133,177)(H,134,153)(H,135,154)(H,136,166)(H,137,168)(H,138,164)(H,139,172)(H,140,173)(H,141,176)(H,142,163)(H,143,165)(H,144,161)(H,145,169)(H,146,174)(H,147,175)(H,148,167)(H,149,178)(H,150,170)(H,151,171)(H,155,156)(H,157,158)(H,159,160)(H,179,180)(H4,126,127,130)(H4,128,129,131);(H,6,7)/t70-,71-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHAVGSZAMVFRM-JYADBDMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H197F3N32O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2653.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.